molecular formula C23H21BrO5 B14284029 3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene CAS No. 136008-97-4

3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene

Cat. No.: B14284029
CAS No.: 136008-97-4
M. Wt: 457.3 g/mol
InChI Key: QRLDVUMRNGQRRH-UHFFFAOYSA-N
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Description

3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene is a complex organic compound with the molecular formula C23H21BrO5 It is characterized by the presence of multiple methoxy groups and a bromine atom attached to a naphthalene ring, along with a phenylethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient purification methods, and ensuring the safety and environmental considerations are met during large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy groups and the naphthalene ring can participate in oxidation and reduction reactions.

    Coupling Reactions: The phenylethynyl group can be involved in further coupling reactions to introduce additional substituents.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene involves its interaction with molecular targets through its functional groups. The methoxy groups and the phenylethynyl substituent can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6,8-Pentamethoxy-2-(phenylethynyl)naphthalene: Lacks the bromine atom, which can significantly alter its reactivity and applications.

    3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene is unique due to the combination of its bromine atom, multiple methoxy groups, and phenylethynyl substituent

Properties

CAS No.

136008-97-4

Molecular Formula

C23H21BrO5

Molecular Weight

457.3 g/mol

IUPAC Name

3-bromo-1,4,5,6,8-pentamethoxy-2-(2-phenylethynyl)naphthalene

InChI

InChI=1S/C23H21BrO5/c1-25-16-13-17(26-2)22(28-4)19-18(16)21(27-3)15(20(24)23(19)29-5)12-11-14-9-7-6-8-10-14/h6-10,13H,1-5H3

InChI Key

QRLDVUMRNGQRRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=C(C(=C2OC)Br)C#CC3=CC=CC=C3)OC)OC)OC

Origin of Product

United States

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